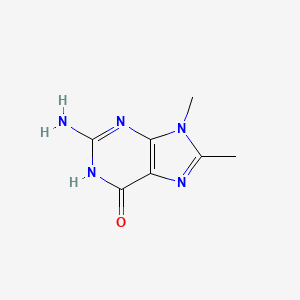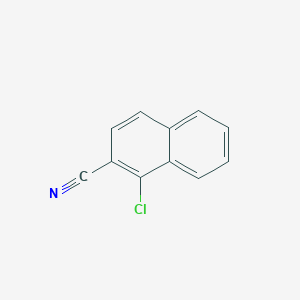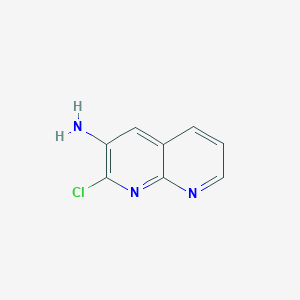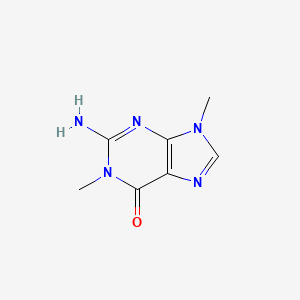
1,9-Dimethylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethylguanine is a derivative of guanine, a purine base found in nucleic acids. This compound is characterized by the addition of methyl groups at the 1 and 9 positions of the guanine molecule. It has been identified as a natural product isolated from the Antarctic sponge Isodictya erinacea . The molecular formula of this compound is C7H9N5O, and it has a molecular weight of 179.1793 .
Vorbereitungsmethoden
1,9-Dimethylguanine can be synthesized through various chemical routes. One common method involves the methylation of guanine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,9-Dimethylguanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like water or dimethyl sulfoxide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,9-Dimethylguanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and purine metabolism.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 1,9-Dimethylguanine involves its interaction with nucleic acids and proteins. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The compound targets specific molecular pathways, including those involved in DNA replication and repair . Its effects are mediated through interactions with enzymes and other proteins that recognize and bind to methylated purines.
Vergleich Mit ähnlichen Verbindungen
1,9-Dimethylguanine can be compared with other methylated purines such as:
7-Methylguanine: Similar in structure but with a methyl group at the 7 position.
9-Methylguanine: Contains a single methyl group at the 9 position.
1,7-Dimethylguanine: Methyl groups at the 1 and 7 positions.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogues, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
42484-34-4 |
|---|---|
Molekularformel |
C7H9N5O |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-amino-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3,(H2,8,10) |
InChI-Schlüssel |
MXLVASHNANBJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


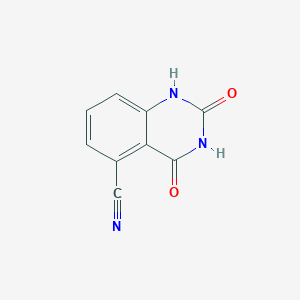

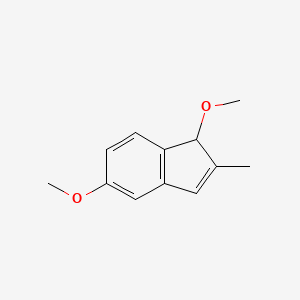


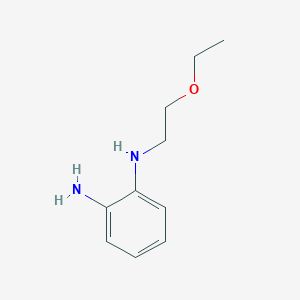
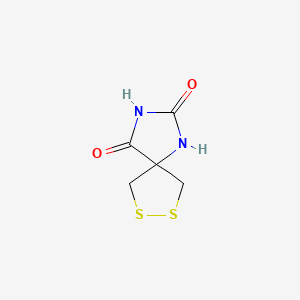
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
